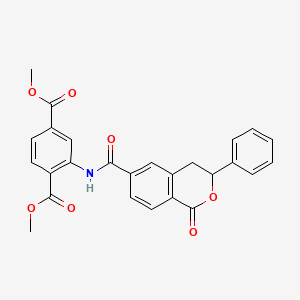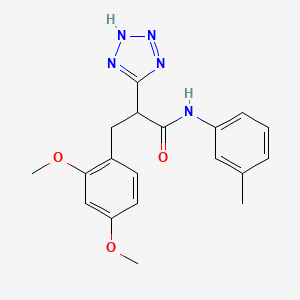
3-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide, more commonly known as DMP-MTP, is a synthetic compound of interest in the field of medicinal chemistry. It has been studied for its potential applications in scientific research, drug development, and drug delivery. DMP-MTP is a member of the benzotetrazole family, a group of compounds with a wide range of biological and pharmacological activities.
科学研究应用
DMP-MTP has been studied for its potential applications in scientific research, drug development, and drug delivery. It has been found to be an effective inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), matrix metalloproteinase-9 (MMP-9) and lipoxygenase (LOX). It has also been studied for its potential anti-inflammatory, anti-cancer, and anti-microbial activities. Additionally, DMP-MTP has been studied for its ability to cross the blood-brain barrier, making it a potential candidate for drug delivery to the central nervous system.
作用机制
The mechanism of action of DMP-MTP is not yet fully understood. However, it is believed to be related to its ability to inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2), matrix metalloproteinase-9 (MMP-9) and lipoxygenase (LOX). In addition, DMP-MTP has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor (TNF-α) and interleukin-6 (IL-6).
Biochemical and Physiological Effects
The biochemical and physiological effects of DMP-MTP have been studied in several animal models. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial activities. Additionally, DMP-MTP has been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor (TNF-α) and interleukin-6 (IL-6). In addition, DMP-MTP has been found to reduce the production of nitric oxide (NO) and reactive oxygen species (ROS). Finally, DMP-MTP has been found to reduce the inflammatory response in the lungs, which may be beneficial in the treatment of asthma and other respiratory diseases.
实验室实验的优点和局限性
The advantages of using DMP-MTP in laboratory experiments include its high solubility in aqueous solutions, its stability in a wide range of pH values, and its ability to cross the blood-brain barrier. Additionally, DMP-MTP has been found to be an effective inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), matrix metalloproteinase-9 (MMP-9) and lipoxygenase (LOX).
However, there are some limitations to using DMP-MTP in laboratory experiments. For example, it is not yet known how DMP-MTP interacts with other drugs, and it is not yet known if it has any long-term toxic effects. Additionally, the mechanism of action of DMP-MTP is not yet fully understood, and further research is needed to elucidate its effects.
未来方向
There are several potential future directions for DMP-MTP. For example, further research is needed to determine the mechanism of action of DMP-MTP and to study its long-term toxic effects. Additionally, DMP-MTP could be studied for its potential applications in drug delivery and drug development. Finally, DMP-MTP could be studied for its potential anti-inflammatory, anti-cancer, and anti-microbial activities.
合成方法
The synthesis of DMP-MTP is a multi-step process. It begins with the reaction of 3-methylbenzaldehyde with 2,4-dimethoxybenzoyl chloride to form 3-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)-2-chloropropanamide. This is then converted to the corresponding amide by reacting it with 5-amino-1H-tetrazole. This reaction is carried out in a solvent such as acetonitrile, and the product is isolated by filtration. Finally, the product is purified by recrystallization.
属性
IUPAC Name |
3-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-12-5-4-6-14(9-12)20-19(25)16(18-21-23-24-22-18)10-13-7-8-15(26-2)11-17(13)27-3/h4-9,11,16H,10H2,1-3H3,(H,20,25)(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFAXSHNFIPCQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanol](/img/structure/B2943950.png)
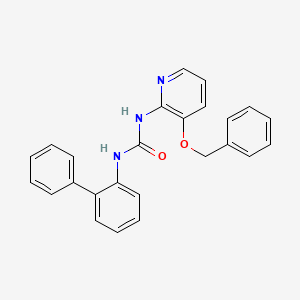
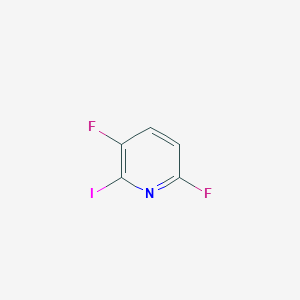
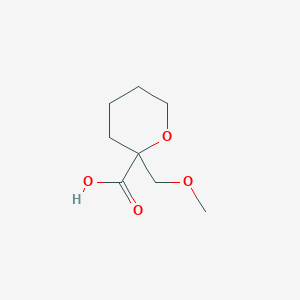
![4-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid](/img/structure/B2943956.png)
![6-allyl-1-methyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2943957.png)
![1-(1,3-Benzodioxol-5-yl)-3-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2943958.png)
![5-Azaspiro[2.4]heptan-4-one](/img/structure/B2943959.png)
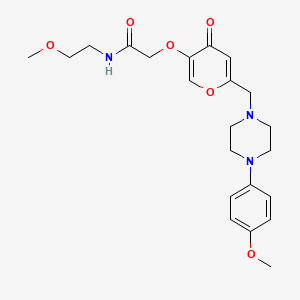
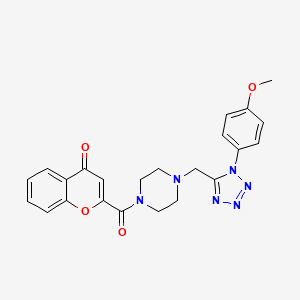
![1-(4-Fluorophenyl)-3-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2943965.png)
